molecular formula C11H14O2 B1633625 Methyl 2,4,5-trimethylbenzoate

Methyl 2,4,5-trimethylbenzoate

Cat. No.: B1633625
M. Wt: 178.23 g/mol
InChI Key: DPELCYPYLWXHAP-UHFFFAOYSA-N
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Description

Methyl 2,4,5-trimethylbenzoate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 2,4,5-trimethylbenzoate

InChI

InChI=1S/C11H14O2/c1-7-5-9(3)10(6-8(7)2)11(12)13-4/h5-6H,1-4H3

InChI Key

DPELCYPYLWXHAP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)C(=O)OC)C

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)OC)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Mechanisms

The hydrolysis of methyl esters typically proceeds via two mechanisms:

  • B_Ac2 (Bimolecular base-catalyzed acyl-oxygen cleavage) : Hydroxide attacks the carbonyl carbon, leading to elimination of methoxide. This mechanism dominates when the carbonyl carbon is accessible .

  • B_Al2 (Bimolecular base-catalyzed alkyl-oxygen cleavage) : Hydroxide attacks the methyl carbon in an SN2 reaction, requiring steric hindrance at the carbonyl position to suppress B_Ac2. This mechanism is favored for methyl esters with bulky substituents around the carbonyl group .

For methyl 2,4,5-trimethylbenzoate, the three methyl groups at positions 2, 4, and 5 create significant steric hindrance around the carbonyl carbon. This spatial congestion likely suppresses the B_Ac2 pathway, favoring the B_Al2 mechanism under basic conditions .

Acid-Catalyzed Hydrolysis

Under acidic conditions, methyl esters undergo protonation of the hydroxyl or alkyl oxygen, forming an acylium ion intermediate. This intermediate reacts with water to yield the carboxylic acid .

Base-Catalyzed Hydrolysis (Saponification)

In basic conditions (e.g., aqueous KOH), hydrolysis produces the sodium salt of the carboxylic acid (saponification). For steric hindered esters like this compound, elevated temperatures (200–300°C) are required for efficient cleavage .

Key Data from Steric Hindrance Studies

Reaction ConditionsProductYieldSource
200°C, 2% KOH, HT-H₂O2,4,5-Trimethylbenzoic acid17% (15% isolated)
250°C, 2% KOH, HT-H₂O2,4,5-Trimethylbenzoic acid60% (57% isolated)
300°C, 2% KOH, HT-H₂O2,4,5-Trimethylbenzoic acid100% (90% isolated)

Reaction Pathway and Steric Effects

The steric hindrance from the three methyl groups significantly impacts reaction rates:

  • Decarboxylation : At 250°C, steric hindrance reduces decarboxylation of the resulting carboxylic acid compared to less hindered analogs .

  • Regioselectivity : Ortho and para substituents exert greater steric effects than meta substituents, slowing hydrolysis rates .

Other Potential Reactions

While not explicitly studied for this compound, analogous compounds undergo:

  • Reduction : Conversion of esters to alcohols using reagents like LiAlH₄.

  • Substitution : Replacement of alkyl groups with nucleophiles under specific conditions.

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